molecular formula C13H16O5 B1309314 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 4654-07-3

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No.: B1309314
CAS No.: 4654-07-3
M. Wt: 252.26 g/mol
InChI Key: UYJUMNIZLCRMCT-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid typically involves the reaction of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxyphenylacetic acid
  • 3-(2,4-Dimethoxyphenyl)propanoic acid
  • 4-(2,4-Dimethoxyphenyl)butanoic acid

Uniqueness

5-(2,4-Dimethoxyphenyl)-5-oxovaleric acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl group and the valeric acid backbone allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-9-6-7-10(12(8-9)18-2)11(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJUMNIZLCRMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405514
Record name 5-(2,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4654-07-3
Record name 5-(2,4-DIMETHOXYPHENYL)-5-OXOVALERIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,4-DIMETHOXYPHENYL)-5-OXOPENTANOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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